Home > Products > Screening Compounds P81399 > 1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea
1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea - 1119392-08-3

1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea

Catalog Number: EVT-2860720
CAS Number: 1119392-08-3
Molecular Formula: C25H23ClFN3O3
Molecular Weight: 467.93
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(+)-(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

Compound Description: (+)-(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, often abbreviated as CIQ, is a positive allosteric modulator (PAM) that selectively enhances the activity of NMDA receptors containing GluN2C and GluN2D subunits. [, , ] CIQ exhibits no intrinsic agonist activity and does not affect NMDA receptors containing GluN2A or GluN2B subunits. [, , ] It has been utilized as a research tool to investigate the role of NMDA receptors in various neurological conditions, including fear learning, schizophrenia, and Parkinson's disease. []

Relevance: CIQ shares the core 6,7-dimethoxy-3,4-dihydroisoquinoline moiety with 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. [, , ] Both compounds feature substitutions at position 1 of the dihydroisoquinoline ring, although the specific substituents and their connection to the core structure differ. [, , ]

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, designated as CM398, is a highly selective sigma-2 receptor ligand with demonstrated antinociceptive effects in vivo. [] It exhibits high selectivity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter binding sites. [] CM398 possesses favorable drug-like properties, including rapid oral absorption, adequate bioavailability, and promising analgesic effects in rodent models of inflammatory pain. []

Relevance: CM398, similar to 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, incorporates the 6,7-dimethoxy-3,4-dihydroisoquinoline core structure. [] Notably, both compounds involve a linker extending from position 2 of the dihydroisoquinoline ring, connecting it to a distinct aromatic system. []

2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid (AS2036329)

Compound Description: 2-{[(3R)-1-{2-[(4-Fluorobenzoyl)amino]ethyl}piperidin-3-yl]carbonyl}-7-methoxy-1,2,3,4-tetrahydroisonolin-6-yl β-d-glucopyranosiduronic acid, identified as AS2036329, is a human metabolite of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor. [] This metabolite exhibits a glucuronide conjugate at the 6-position of the tetrahydroisoquinoline ring, resulting from phase II metabolism. [] Investigation of its transporter interactions suggests potential involvement of renal and hepatic uptake transporters in its elimination. []

Relevance: AS2036329 is structurally related to 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea due to the presence of a tetrahydroisoquinoline core structure with a methoxy substituent. [] While AS2036329 has a methoxy group at position 7 and additional complex substituents, the presence of the core tetrahydroisoquinoline scaffold establishes a structural link with 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: 4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide, designated as A-867744, is a novel positive allosteric modulator (PAM) specific for the α7 neuronal acetylcholine receptor. [] A-867744 enhances acetylcholine-evoked currents in a unique manner, causing prolonged, non-decaying currents at higher concentrations. [] It shows high selectivity for α7 nAChRs and lacks activity at other nAChR subtypes or related receptors like 5-HT3A. [] A-867744 interacts with the receptor in a distinct manner compared to other type II PAMs, as evidenced by its ability to displace agonist binding. []

Relevance: While A-867744 does not share a direct structural resemblance to 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, it is included here due to their shared classification as positive allosteric modulators (PAMs). [] Both compounds highlight the potential of PAMs as therapeutic agents for neurological conditions by targeting specific receptor subtypes and modulating their activity. []

1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (PNU-120596)

Compound Description: 1-(5-chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea, known as PNU-120596, is a well-characterized type II positive allosteric modulator (PAM) of α7 neuronal acetylcholine receptors. [, , ] PNU-120596 potentiates acetylcholine-evoked currents by increasing both peak current and the duration of channel opening by prolonging desensitization. [, , ] Despite concerns about potential cytotoxicity due to prolonged receptor activation, studies demonstrate that PNU-120596 lacks detrimental effects on cell viability or neuronal integrity even at concentrations where it modulates α7 nAChR activity. []

Relevance: Although structurally distinct from 1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea, PNU-120596 is relevant due to their shared classification as positive allosteric modulators (PAMs). [, , ] Both compounds exemplify the pharmacological strategy of targeting specific receptor subtypes with PAMs to modulate their function, holding potential for therapeutic applications in neurological disorders. [, , ]

Overview

1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea is a synthetic compound that belongs to the class of urea derivatives. This compound exhibits significant biological activity, particularly in the context of pharmacological applications. Its structure integrates a chloro-fluoro-substituted phenyl group and a dimethoxy-dihydroisoquinoline moiety, which may contribute to its potential therapeutic effects.

Source

The compound is not widely reported in commercial databases but can be synthesized through various chemical methods. Research articles and patents provide insights into its synthesis and potential applications, particularly in medicinal chemistry and drug development.

Classification

This compound can be classified as:

  • Chemical Class: Urea derivatives
  • Functional Groups: Urea, aromatic rings, halogen substituents
  • Structural Features: Contains a chloro and fluorine atom on the aromatic ring, along with a dimethoxy-dihydroisoquinoline structure.
Synthesis Analysis

Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea typically involves several steps:

  1. Formation of the Urea Linkage: The urea functional group can be synthesized by reacting an isocyanate with an amine.
  2. Introduction of Aromatic Substituents: The chloro and fluorine substituents are introduced via electrophilic aromatic substitution reactions on the phenyl rings.
  3. Synthesis of the Dihydroisoquinoline Moiety: This can be achieved through multi-step reactions involving cyclization and functionalization of precursor compounds derived from isoquinoline structures.

Technical Details

The synthesis may employ methodologies such as:

  • Bischler-Napieralski reaction for forming dihydroisoquinolines.
  • Acylation reactions for introducing various substituents on the aromatic rings.
  • Reflux conditions and specific solvents (e.g., N,N-dimethylformamide, acetonitrile) to optimize yields and purity.
Molecular Structure Analysis

Structure

The molecular structure of 1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea can be represented as follows:

C22H23ClFN2O2\text{C}_{22}\text{H}_{23}\text{ClF}\text{N}_2\text{O}_2

Data

Key structural data includes:

  • Molecular Weight: Approximately 400.88 g/mol.
  • Melting Point: Specific melting point data is not readily available but can be determined experimentally.
  • Solubility: Solubility studies in various solvents (e.g., water, ethanol) are essential for understanding its potential applications.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for urea derivatives:

  1. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbon dioxide.
  2. Substitution Reactions: The presence of halogen atoms allows for nucleophilic substitution reactions that can modify the structure further.
  3. Reduction Reactions: The nitro or carbonyl groups present in derivatives can be reduced to amines or alcohols.

Technical Details

The reaction conditions (temperature, solvent choice, catalysts) significantly influence yield and selectivity during these transformations.

Mechanism of Action

Process

The mechanism of action for this compound likely involves its interaction with specific biological targets:

  1. Receptor Binding: The compound may bind to neurotransmitter receptors, influencing signaling pathways.
  2. Enzyme Inhibition: It could act as an inhibitor for certain enzymes involved in metabolic pathways.

Data

Biological assays would be required to elucidate its exact mechanism and quantify its efficacy in relevant models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a solid crystalline form.
  • Odor: Typically odorless unless otherwise noted during synthesis.

Chemical Properties

  • Stability: Stability under various pH conditions should be evaluated.
  • Reactivity: Reactivity towards nucleophiles or electrophiles based on its functional groups.

Relevant Data or Analyses

Analytical techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are essential for characterizing the compound's purity and structural integrity.

Applications

Scientific Uses

1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting neurological disorders due to its structural similarity to known active compounds.
  • Research Tools: Used in studies investigating receptor interactions or enzyme activities related to its structural components.

Properties

CAS Number

1119392-08-3

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(4-((6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl)phenyl)urea

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea

Molecular Formula

C25H23ClFN3O3

Molecular Weight

467.93

InChI

InChI=1S/C25H23ClFN3O3/c1-32-23-12-16-9-10-28-22(19(16)14-24(23)33-2)11-15-3-5-17(6-4-15)29-25(31)30-18-7-8-21(27)20(26)13-18/h3-8,12-14H,9-11H2,1-2H3,(H2,29,30,31)

InChI Key

JEAJCKYPJYJTNJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)Cl)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.